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Compound of Interest

Compound Name: 3-Chloro-4-(isopentyloxy)aniline

Cat. No.: B3143311

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(isopentyloxy)aniline, systematically known by its IUPAC name 3-Chloro-4-(3-
methylbutoxy)aniline, is a substituted aniline derivative. Compounds of this class are of
significant interest in medicinal chemistry and drug development due to their role as key
building blocks in the synthesis of pharmacologically active molecules. Their structural motifs
are found in a variety of therapeutic agents, particularly in the realm of kinase inhibitors for
oncology. This technical guide provides a detailed overview of the chemical properties, a
plausible synthesis protocol, and the potential applications of 3-Chloro-4-(3-
methylbutoxy)aniline in drug discovery and development.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of 3-
Chloro-4-(3-methylbutoxy)aniline.
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Identifier Value Source
3-Chloro-4-(3-
IUPAC Name - ChemSrc
methylbutoxy)aniline
3-Chloro-4-
Common Name ) N
(isopentyloxy)aniline
CAS Number 5211-06-3 ChemSrc
Molecular Formula C11H16CINO [1]
Molecular Weight 213.704 g/mol [1]
Property Value Source
Density 1.1+0.1 g/cm3 [1]
Boiling Point 321.9 £ 22.0 °C at 760 mmHg [1]
Flash Point 148.5+22.3°C [1]
LogP 3.51 [1]

Vapor Pressure

0.0 £ 0.7 mmHg at 25°C

[1]

Index of Refraction

1.536

[1]

Synthesis Protocol

A plausible and efficient two-step synthesis for 3-Chloro-4-(3-methylbutoxy)aniline is detailed

below. This protocol is based on established synthetic methodologies for analogous substituted

anilines, such as the intermediates for Lapatinib.[2][3][4] The synthesis involves an initial

etherification reaction to introduce the 3-methylbutoxy side chain, followed by the reduction of a

nitro group to the desired aniline.

Step 1: Synthesis of 1-Chloro-2-(3-methylbutoxy)-4-

nitrobenzene

Materials:
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2-Chloro-4-nitrophenol

1-Bromo-3-methylbutane (isopentyl bromide)

Potassium carbonate (K2COs)

N,N-Dimethylformamide (DMF)

Ethyl acetate

Brine solution

Anhydrous sodium sulfate (Na2S0a)

Procedure:

To a solution of 2-chloro-4-nitrophenol in DMF, add potassium carbonate.
Stir the mixture at room temperature for 30 minutes.
Add 1-bromo-3-methylbutane dropwise to the reaction mixture.

Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the reaction progress by
thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it into ice-cold
water.

Extract the aqueous layer with ethyl acetate.

Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography to yield 1-chloro-2-(3-methylbutoxy)-4-
nitrobenzene.

Step 2: Synthesis of 3-Chloro-4-(3-methylbutoxy)aniline

Materials:
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e 1-Chloro-2-(3-methylbutoxy)-4-nitrobenzene
e Iron powder (Fe)

o Ammonium chloride (NH4Cl)

» Ethanol

o Water

e Dichloromethane

Procedure:

e To a mixture of 1-chloro-2-(3-methylbutoxy)-4-nitrobenzene in a 4:1 mixture of ethanol and
water, add iron powder and ammonium chloride.

o Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction by TLC.

o Upon completion, cool the reaction mixture to room temperature and filter through a pad of
celite to remove the iron salts.

e Wash the celite pad with ethanol.
o Concentrate the filtrate under reduced pressure to remove the ethanol.
o Extract the remaining aqueous layer with dichloromethane.

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield the final product, 3-Chloro-4-(3-
methylbutoxy)aniline.

Synthetic Workflow
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Synthesis of 3-Chloro-4-(3-methylbutoxy)aniline

2-Chloro-4-nitrophenol 1-Bromo-3-methylbutane

K2CO3, DMF

1-Chloro-2-(3-methylbutoxy)-4-nitrobenzene

Fe, NH4CI, EtOH/H20

3-Chloro-4-(3-methylbutoxy)aniline

Click to download full resolution via product page

Caption: Synthetic pathway for 3-Chloro-4-(3-methylbutoxy)aniline.

Role in Drug Development

Substituted anilines are a cornerstone in medicinal chemistry, serving as versatile scaffolds for
the development of novel therapeutic agents.[5] The structural features of 3-Chloro-4-(3-
methylbutoxy)aniline, specifically the chloro and alkoxy substitutions on the aniline ring, make it
an attractive candidate for lead optimization in drug discovery programs.

Intermediate in Kinase Inhibitor Synthesis

One of the most prominent applications of structurally similar anilines is in the synthesis of
tyrosine kinase inhibitors (TKIs). For instance, 3-chloro-4-(3-fluorobenzyloxy)aniline is a key
intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment
of breast cancer.[3][6] These aniline derivatives typically form the core structure that binds to
the hinge region of the kinase domain. The nature and position of the substituents on the
aniline ring play a crucial role in modulating the potency, selectivity, and pharmacokinetic
properties of the final drug molecule.

The 3-chloro and 4-(3-methylbutoxy) groups of the title compound can influence its binding
affinity and selectivity for various kinases. The chlorine atom can form important halogen bonds
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with the protein backbone, while the flexible 3-methylbutoxy group can occupy a hydrophobic
pocket within the kinase active site, potentially enhancing potency and modulating solubility.

Potential Signhaling Pathway Involvement

Given the prevalence of aniline-based compounds as kinase inhibitors, it is plausible that
derivatives of 3-Chloro-4-(3-methylbutoxy)aniline could be explored as inhibitors of key
signaling pathways implicated in cancer and other diseases. A primary example is the
Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated
in various cancers.
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Potential EGFR Signaling Pathway Inhibition
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Caption: EGFR signaling cascade and a potential point of inhibition.

This diagram illustrates a simplified EGFR signaling pathway. Ligand binding to EGFR leads to
a downstream signaling cascade involving Ras, Raf, MEK, and ERK, ultimately promoting cell

proliferation, survival, and angiogenesis. Aniline-based kinase inhibitors can block this pathway
by binding to the ATP-binding site of EGFR, thereby preventing its activation. The development
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of novel derivatives from 3-Chloro-4-(3-methylbutoxy)aniline could lead to new inhibitors
targeting such critical pathways.

Conclusion

3-Chloro-4-(3-methylbutoxy)aniline is a valuable chemical entity with significant potential in the
field of drug discovery and development. Its structural similarity to key intermediates of
successful drugs warrants further investigation into its utility as a scaffold for novel therapeutic
agents. The synthetic route is accessible through established chemical transformations, and its
physicochemical properties can be fine-tuned through further derivatization. Researchers and
drug development professionals may find this compound to be a promising starting point for the
design and synthesis of next-generation kinase inhibitors and other targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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